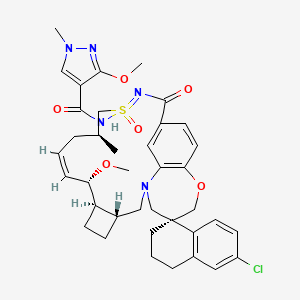
Mcl-1 inhibitor 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mcl-1 inhibitor 8 is a small molecule inhibitor that targets myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma 2 (BCL-2) family. Mcl-1 plays a crucial role in preventing apoptosis by binding to pro-apoptotic proteins, thus promoting cell survival. Overexpression of Mcl-1 is frequently observed in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1 inhibitor 8 involves a series of chemical reactions, including the formation of macrocycles originating from a DNA-encoded chemical library screen. The process typically involves conformational analysis and structure-based design to optimize the potency of the lead series into the low nanomolar regime . The synthetic platform allows for rapid analoging and fine-tuning of the physicochemical properties of the macrocyclic compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using robust synthetic platforms. The process includes the use of DNA-encoded chemical libraries and structure-based design to generate complex macrocyclic hits that serve as Mcl-1 inhibitors . The optimization process ensures the production of lead candidates with a balanced profile suitable for therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Mcl-1 inhibitor 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and optimization of the compound .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sulfonyl chlorides, DIPEA, and DMAP. The reaction conditions typically involve stirring at ambient temperature for several hours, followed by the addition of ethyl acetate and water to separate the phases .
Major Products Formed: The major products formed from these reactions are macrocyclic compounds with high affinity for Mcl-1. These compounds exhibit potent anti-apoptotic activity and are suitable for further development as therapeutic agents .
Scientific Research Applications
Mcl-1 inhibitor 8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of Mcl-1 in tumorigenesis and drug resistance . It is also employed in the development of new cancer therapies targeting the mitochondrial apoptotic pathway . Additionally, this compound is used in studies investigating the mechanisms of cellular senescence and the development of senolytic therapies .
Mechanism of Action
Mcl-1 inhibitor 8 exerts its effects by selectively binding to Mcl-1, freeing pro-apoptotic proteins such as BAX and BAK, which initiates apoptosis . The compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway . This mechanism makes this compound a promising candidate for cancer therapy, particularly in tumors with high Mcl-1 expression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Mcl-1 inhibitor 8 include other Mcl-1 inhibitors such as S63845, A-1210477, and AMG 176 . These compounds also target Mcl-1 and exhibit potent anti-apoptotic activity.
Uniqueness: this compound is unique due to its high affinity and selectivity for Mcl-1. The compound’s macrocyclic structure and optimized physicochemical properties contribute to its potent activity and suitability for therapeutic use . Additionally, this compound has shown promising results in preclinical studies, making it a valuable tool for cancer research and therapy .
Properties
Molecular Formula |
C38H46ClN5O6S |
|---|---|
Molecular Weight |
736.3 g/mol |
IUPAC Name |
N-[(3'R,4S,6'R,7'S,8'Z,11'S)-7-chloro-7'-methoxy-11'-methyl-13',15'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,13,16(25),17,19(24)-pentaene]-13'-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C38H46ClN5O6S/c1-24-7-5-9-33(48-3)29-13-10-27(29)19-44-22-38(16-6-8-25-17-28(39)12-14-31(25)38)23-50-34-15-11-26(18-32(34)44)35(45)41-51(47,21-24)42-36(46)30-20-43(2)40-37(30)49-4/h5,9,11-12,14-15,17-18,20,24,27,29,33H,6-8,10,13,16,19,21-23H2,1-4H3,(H,41,42,45,46,47)/b9-5-/t24-,27-,29+,33-,38-,51?/m0/s1 |
InChI Key |
GRGIAFGOQJYTKU-IEWOJIIMSA-N |
Isomeric SMILES |
C[C@H]1C/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC |
Canonical SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)
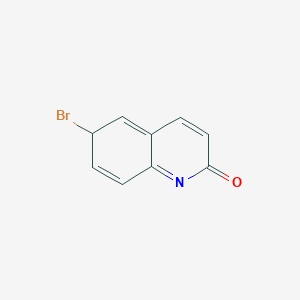
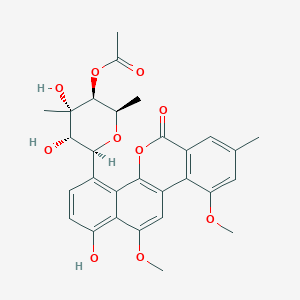
![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)

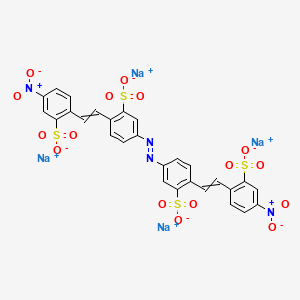
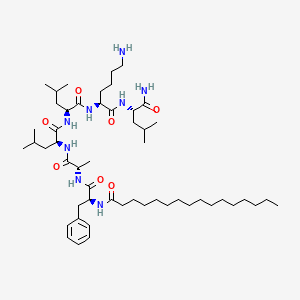
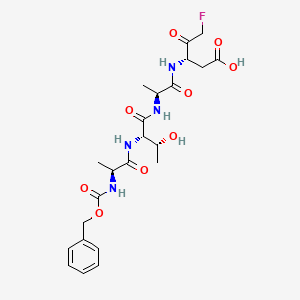


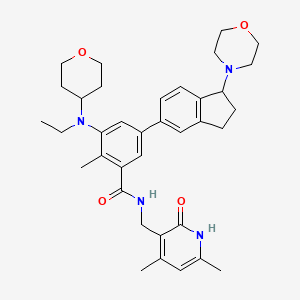
![ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12369864.png)
